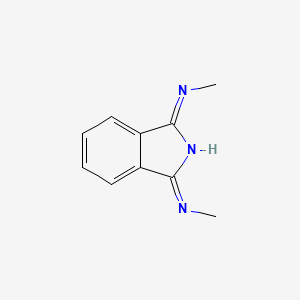
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a phenylethyl group, and an iodobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 1-(4-nitrophenyl)-2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-(4-aminophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate.
Oxidation: Formation of carboxylic acids or ketones from the phenylethyl group.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial or anticancer properties.
Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl and iodobenzoate moieties can facilitate binding to target proteins, while the phenylethyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl 3-iodobenzoate: Lacks the phenylethyl group, which may affect its reactivity and applications.
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl benzoate: Similar structure but without the iodine atom, leading to different reactivity in substitution reactions.
1-(4-Aminophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications
Propiedades
Fórmula molecular |
C21H14INO5 |
|---|---|
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] 3-iodobenzoate |
InChI |
InChI=1S/C21H14INO5/c22-17-8-4-7-16(13-17)21(25)28-20(19(24)14-5-2-1-3-6-14)15-9-11-18(12-10-15)23(26)27/h1-13,20H |
Clave InChI |
DKKZFFNACKYBFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-phenylacetamide](/img/structure/B10872960.png)
![{4-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]phenyl}acetic acid](/img/structure/B10872966.png)

![5-(furan-2-yl)-3-[3-(1H-imidazol-1-yl)propyl]-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10872978.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)

![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10873001.png)
![N-{3-methyl-1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10873004.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10873006.png)
![3-[2-(dimethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10873016.png)
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873024.png)
![4-imino-8,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one](/img/structure/B10873027.png)
![7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873029.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873031.png)
